molecular formula C12H14Cl2N2O B1372333 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride CAS No. 1170478-93-9

2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride

Cat. No.: B1372333
CAS No.: 1170478-93-9
M. Wt: 273.15 g/mol
InChI Key: QUXUWBPSUQSSJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride typically involves the reaction of 4-(chloromethyl)phenol with 1-methyl-1H-imidazole in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Mechanism of Action

The mechanism of action of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(bromomethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride
  • 2-[4-(fluoromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride
  • 2-[4-(iodomethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride

Uniqueness

2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs . The presence of the chloromethyl group allows for specific interactions and reactions that are not possible with other halogenated derivatives .

Properties

IUPAC Name

2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O.ClH/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11;/h2-7H,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXUWBPSUQSSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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